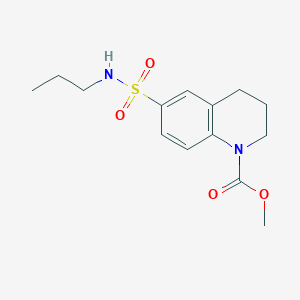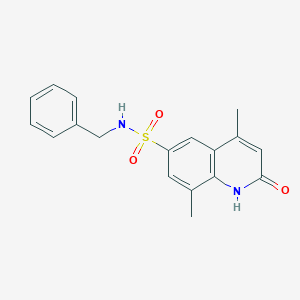![molecular formula C19H17FN4O4 B15003655 3-(2-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003655.png)
3-(2-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-METHOXYBENZAMIDE: is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and a methoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the oxadiazole intermediate with 2-methoxybenzamide through amide bond formation, often facilitated by coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzamide moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-METHOXYBENZAMIDE may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism by which N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-METHOXYBENZAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring and fluorophenyl group may facilitate binding to enzymes or receptors, modulating their activity. The methoxybenzamide moiety could also play a role in the compound’s overall bioactivity by influencing its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- N-(2-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-METHOXYBENZAMIDE
- N-(2-{[3-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-METHOXYBENZAMIDE
Uniqueness
Compared to its analogs with different halogen substitutions (chlorine or bromine), the fluorine-substituted compound may exhibit distinct electronic properties and reactivity. Fluorine’s high electronegativity and small size can significantly influence the compound’s interaction with biological targets and its overall stability.
属性
分子式 |
C19H17FN4O4 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
3-(2-fluorophenyl)-N-[2-[(2-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O4/c1-27-15-9-5-3-7-13(15)17(25)21-10-11-22-18(26)19-23-16(24-28-19)12-6-2-4-8-14(12)20/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26) |
InChI 键 |
HBFWCSAYSZLYOD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,6-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15003577.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate](/img/structure/B15003585.png)
![2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide](/img/structure/B15003607.png)

![N-(4-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003616.png)
![2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B15003623.png)

![N-[5-(4-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15003628.png)
![Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B15003631.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B15003637.png)
![2-(2-Cyanoethyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15003641.png)
![4-fluoro-N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B15003648.png)
![N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide](/img/structure/B15003653.png)

